molecular formula C8H14O2S B14309149 2-Ethenyl-1lambda~6~-thiepane-1,1-dione CAS No. 111939-52-7

2-Ethenyl-1lambda~6~-thiepane-1,1-dione

Cat. No.: B14309149
CAS No.: 111939-52-7
M. Wt: 174.26 g/mol
InChI Key: TZXLFYMFZWVHAK-UHFFFAOYSA-N
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Description

2-Ethenyl-1lambda~6~-thiepane-1,1-dione is an organic compound belonging to the class of cyclic sulfones It features a seven-membered ring containing sulfur and a double bond, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1lambda~6~-thiepane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1lambda~6~-thiepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.

    Substitution: The vinyl group in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-Ethenyl-1lambda~6~-thiepane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Properties

111939-52-7

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-ethenylthiepane 1,1-dioxide

InChI

InChI=1S/C8H14O2S/c1-2-8-6-4-3-5-7-11(8,9)10/h2,8H,1,3-7H2

InChI Key

TZXLFYMFZWVHAK-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCCS1(=O)=O

Origin of Product

United States

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